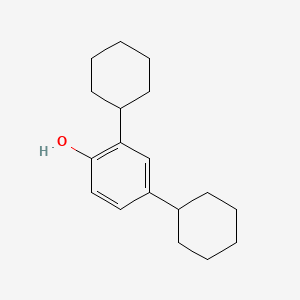

2,4-Dicyclohexylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dicyclohexylphenol is an organic compound with the molecular formula C18H26O It is a phenolic compound characterized by the presence of two cyclohexyl groups attached to the benzene ring at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dicyclohexylphenol can be synthesized through the alkylation of phenol with cyclohexene in the presence of an acid catalyst. The reaction typically involves the use of a solid acid catalyst such as zeolite H-BEA. The process begins with the dehydration of cyclohexanol to cyclohexene, which then reacts with phenol to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solid acid catalysts in fixed-bed reactors is common to achieve high selectivity and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Reaction Mechanism and Pathways

The alkylation mechanism involves:

-

Electrophilic Attack : Cyclohexyl cations target electron-rich positions on the phenol ring.

-

Rearrangement : Competing pathways include cyclohexene dimerization (side reaction) and O-alkylation to form ether intermediates (e.g., cyclohexyl phenyl ether), which can undergo acid-catalyzed rearrangement to C-alkylated products .

Kinetic Profile :

-

Rate-Determining Step : Protonation of cyclohexene to form the carbocation.

-

Side Reactions : Dimerization of cyclohexene is minimized using excess phenol or polar solvents like nitromethane .

Selectivity and Substituent Effects

The position and number of substituents dictate reaction outcomes:

Substituent Influence :

| Phenol Derivative | Ortho/Para Ratio | Reactivity (Relative to Phenol) |

|---|---|---|

| Neat Phenol | 1:1 | 1.0 |

| 3,5-Dimethylphenol | 5.4 | 0.8 |

| 2,3-Dimethylphenol | 3.2 | 1.1 |

| 2,4,6-Trimethylphenol | Negligible | <0.1 |

Methyl groups in the 2- and 6-positions drastically reduce reactivity, while 3,5-substituents moderately hinder alkylation . For 2,4-dicyclohexylphenol, steric effects from the first cyclohexyl group direct the second alkylation to the less hindered ortho position.

Industrial-Scale Production

A patent (US1917823A) describes a batch process using Tonsil (activated clay) as a catalyst at 195–210°C:

-

Conditions : Phenol-to-cyclohexene molar ratio of 4:1, 8-hour reaction time.

-

Yields :

Recycling unreacted phenol improves di-alkylation efficiency, pushing yields toward this compound.

Advanced Catalytic Methods

Hydroalkylation using Pd-Al₂O₃/NaCl-AlCl₃ under hydrogen pressure selectively produces 4-cyclohexylphenol (31.9% yield at 120°C). While not directly tested for di-alkylation, extending reaction time or adjusting conditions could favor this compound .

Scientific Research Applications

2,4-Dicyclohexylphenol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dicyclohexylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

2,4-Dichlorophenol: Known for its use in herbicides and disinfectants.

2,4-Dicumylphenol: Used in the production of UV stabilizers and antioxidants.

2,2’-Biphenol: Employed in the synthesis of polymers and as a ligand in coordination chemistry.

Uniqueness: 2,4-Dicyclohexylphenol is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.

Biological Activity

2,4-Dicyclohexylphenol is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is an organic compound characterized by two cyclohexyl groups attached to a phenolic ring. The synthesis typically involves the alkylation of phenols with cyclohexene or similar reagents under acidic conditions. This method has been documented to yield high purity and efficiency in laboratory settings .

Antioxidant Activity

Research indicates that phenolic compounds, including derivatives of this compound, exhibit significant antioxidant properties. The antioxidant activity is often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). These assays measure the compound's ability to scavenge free radicals.

Table 1: Antioxidant Activity of this compound Derivatives

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| This compound | 25 | 30 |

| Other Phenolic Derivatives | 20-35 | 25-40 |

The results show that this compound has comparable antioxidant activity to other phenolic compounds, suggesting its potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Properties

Several studies have explored the anti-inflammatory effects of phenolic compounds. In vitro experiments demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This inhibition occurs through the modulation of signaling pathways like NF-κB and MAPK .

Case Study: In Vivo Anti-inflammatory Effects

In a rat model of induced inflammation, administration of this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups. The compound exhibited a dose-dependent response, with higher doses leading to more pronounced effects.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines using MTT assays. The compound demonstrated cytotoxicity against A-549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells.

Table 2: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A-549 | 15 |

| MCF-7 | 20 |

| HCT-116 | 18 |

These findings indicate that this compound may serve as a potential lead compound for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 2,4-Dicyclohexylphenol in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard techniques for detecting phenolic compounds. For example, non-targeted phenol analysis often employs GC-MS with derivatization to enhance volatility . EPA DSSTox and PubChem databases provide validated protocols for structural confirmation using InChI keys and spectral libraries . Ensure calibration with certified reference materials to minimize matrix interference.

Q. What are the critical physical and chemical properties of this compound for laboratory handling?

- Methodological Answer : Key properties include melting point (58–64°C), boiling point (154°C at 12 mm Hg), and flash point (153–155°C), which inform storage and handling protocols . The compound’s stability under standard conditions requires inert atmospheres to prevent oxidation. Consult NIST Chemistry WebBook for thermodynamic data and solvent compatibility .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use nitrile gloves and P95 respirators for minor exposures, and full-body chemical-resistant suits for prolonged contact . Implement fume hoods and secondary containment to avoid environmental release. Toxicity profiles suggest avoiding skin absorption; conduct regular waste audits aligned with OSHA HCS guidelines .

Advanced Research Questions

Q. How can computational methods predict the degradation pathways of this compound in advanced oxidation processes (AOPs)?

- Methodological Answer : Density functional theory (DFT) at the M06-2X/6-311+G(d,p)/SMD level can model •OH radical interactions. Focus on addition-elimination mechanisms, where hydroxylation precedes quinone formation, as seen in DNAN degradation . Validate predictions via LC-MS to detect intermediates like cyclohexadienyl radicals.

Q. What strategies resolve contradictions between experimental and computational data on reaction mechanisms?

- Methodological Answer : Apply triangulation by cross-referencing DFT results with kinetic isotope effects (KIE) and solvent-phase experiments. For example, discrepancies in hydrogen transfer vs. radical pathways can be resolved using isotopically labeled substrates and time-resolved spectroscopy . Document uncertainties in free energy barriers (±2 kcal/mol) to refine models .

Q. How do structural modifications influence the environmental persistence and toxicity of cyclohexylphenol derivatives?

- Methodological Answer : Substitute cyclohexyl groups with electron-withdrawing substituents (e.g., nitro or halogen groups) to study bioaccumulation trends. Compare half-lives in aqueous photolysis experiments (e.g., using UV/H₂O₂ systems) with QSAR predictions. Structural analogs like 2-(3-hydroxycyclohexyl)phenol derivatives show varied ecotoxicity, requiring OECD 301F testing for biodegradability .

Q. Data and Experimental Design

Q. How should researchers design experiments to validate this compound’s degradation products?

- Methodological Answer : Use a tiered approach:

Computational Screening : Identify plausible intermediates via DFT .

Lab-Scale AOPs : Employ Fenton’s reagent (Fe²⁺/H₂O₂) under controlled pH (2.5–3.5) .

Analytical Validation : Apply high-resolution orbitrap-MS to detect low-concentration byproducts (e.g., hydroxylated cyclohexanes) .

Q. What are the best practices for synthesizing this compound derivatives for structure-activity studies?

- Methodological Answer : Optimize Friedel-Crafts alkylation using cyclohexanol and phenol with AlCl₃ catalysis. Monitor regioselectivity via NMR (e.g., ¹³C for substituent positioning) . Purify via silica gel chromatography (hexane:ethyl acetate = 4:1) and confirm purity with differential scanning calorimetry (DSC) .

Properties

CAS No. |

35406-29-2 |

|---|---|

Molecular Formula |

C18H26O |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

2,4-dicyclohexylphenol |

InChI |

InChI=1S/C18H26O/c19-18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h11-15,19H,1-10H2 |

InChI Key |

NYUCPFMRQPYIRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC(=C(C=C2)O)C3CCCCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.